molecular formula C9H8FNO2S B1309453 3-[(4-Fluorophenyl)sulfonyl]propanenitrile CAS No. 890091-73-3

3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Cat. No.: B1309453
CAS No.: 890091-73-3
M. Wt: 213.23 g/mol
InChI Key: LEUZTXMDDQGYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)sulfonyl]propanenitrile is an organic compound with the molecular formula C9H8FNO2S and a molecular weight of 213.23 g/mol It is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of solvents like dichloromethane or acetonitrile to dissolve the reactants and control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfonyl]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfonyl]propanenitrile
  • 3-[(4-Bromophenyl)sulfonyl]propanenitrile
  • 3-[(4-Methylphenyl)sulfonyl]propanenitrile

Uniqueness

3-[(4-Fluorophenyl)sulfonyl]propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUZTXMDDQGYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406284
Record name 3-[(4-fluorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-73-3
Record name 3-[(4-fluorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.